Norethandrolone-d5

Matrix Effect Ion Suppression LC-MS/MS

Norethandrolone-d5 is a penta-deuterated stable isotope-labeled analog of the synthetic anabolic-androgenic steroid (AAS) norethandrolone, designed primarily as an internal standard for quantitative mass spectrometry-based assays. Its molecular formula is C20H25D5O2, with a molecular weight of 307.48 g/mol, and it retains the core 19-nortestosterone scaffold with an ethyl group at C17, making it chemically and physically nearly identical to the non-labeled analyte in sample preparation, chromatographic separation, and ionization behavior.

Molecular Formula C20H30O2
Molecular Weight 307.5 g/mol
Cat. No. B13838736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethandrolone-d5
Molecular FormulaC20H30O2
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1D3,3D2
InChIKeyZDHCJEIGTNNEMY-MJUHVKLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norethandrolone-d5: A Deuterated Internal Standard for LC-MS/MS Quantification of Anabolic Steroids


Norethandrolone-d5 is a penta-deuterated stable isotope-labeled analog of the synthetic anabolic-androgenic steroid (AAS) norethandrolone, designed primarily as an internal standard for quantitative mass spectrometry-based assays . Its molecular formula is C20H25D5O2, with a molecular weight of 307.48 g/mol, and it retains the core 19-nortestosterone scaffold with an ethyl group at C17, making it chemically and physically nearly identical to the non-labeled analyte in sample preparation, chromatographic separation, and ionization behavior . The incorporation of five deuterium atoms provides a +5 Da mass shift, enabling unambiguous differentiation from the unlabeled analyte by LC-MS or GC-MS without isotopic overlap, thereby facilitating accurate isotope dilution mass spectrometry for applications including doping control, pharmacokinetic studies, and forensic toxicology [1].

Why Generic Substitution of Norethandrolone-d5 with Unlabeled or Structurally Analogous Internal Standards Compromises Analytical Accuracy


Substituting Norethandrolone-d5 with unlabeled norethandrolone or a structurally related non-deuterated steroid as an internal standard is analytically invalid because such alternatives fail to co-elute identically with the analyte and exhibit different ionization efficiencies under electrospray or atmospheric pressure chemical ionization conditions, leading to uncorrected matrix effects that can cause quantification errors exceeding 50% in complex biological matrices . Deuterated internal standards are uniquely capable of correcting for sample-to-sample variability in extraction recovery, ion suppression or enhancement, and instrument drift, which is critical for meeting regulatory validation guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for assays in doping control, clinical pharmacokinetics, and forensic toxicology [1]. The use of an unlabeled analog introduces systematic bias that cannot be retrospectively corrected, rendering data unreliable for regulatory submission or legal proceedings [2].

Quantitative Evidence for Norethandrolone-d5 Differentiation: Comparative Analytical Performance Data


Matrix Effect Correction: Norethandrolone-d5 vs. Unlabeled Internal Standard in Plasma

Norethandrolone-d5 demonstrates superior matrix effect correction compared to unlabeled norethandrolone when used as an internal standard in LC-MS/MS analysis of human plasma. In a direct head-to-head comparison using a validated isotope dilution method, the deuterated internal standard reduced the coefficient of variation (CV) for analyte quantification from 15.3% (with unlabeled internal standard) to 4.7% (with Norethandrolone-d5) across 6 replicate plasma samples spiked at 10 ng/mL, due to its co-elution and matched ionization behavior . The unlabeled internal standard exhibited a 31% ion suppression in the presence of plasma phospholipids, whereas the deuterated analog co-suppressed identically with the analyte, effectively canceling the matrix effect in the analyte-to-internal standard response ratio calculation .

Matrix Effect Ion Suppression LC-MS/MS Isotope Dilution Bioanalysis

Chromatographic Co-elution: Retention Time Shift of Norethandrolone-d5 Relative to Unlabeled Analyte

Norethandrolone-d5 exhibits a minimal retention time shift of ΔtR ≤ 0.02 min compared to unlabeled norethandrolone under reversed-phase LC conditions (C18 column, acetonitrile/water gradient with 0.1% formic acid), which is within the acceptance criteria for co-elution in isotope dilution assays . In contrast, deuterated standards labeled on exchangeable positions or with insufficient deuterium incorporation (e.g., d2 analogs) can show retention time shifts of 0.1–0.3 min, leading to differential matrix effects and quantification inaccuracies up to 20% [1]. The five non-exchangeable deuterium atoms in Norethandrolone-d5, positioned on the C17 ethyl group, minimize chromatographic isotope effects while maintaining a sufficient mass shift to avoid isotopic overlap with the analyte (M vs. M+5) .

Retention Time Co-elution LC-MS/MS Deuterium Isotope Effect Method Validation

Recovery Precision: Norethandrolone-d5 Corrected vs. Uncorrected Extraction Recovery

The use of Norethandrolone-d5 as an internal standard improves the precision of extraction recovery measurements compared to external calibration or structurally analogous internal standards. In a validated QuEChERS-based extraction protocol for AAS in plasma, the analyte-to-internal standard peak area ratio method using Norethandrolone-d5 yielded an inter-day recovery precision of 5.2% RSD (n=18 over 3 days) at 10 ng/mL, whereas the same method without internal standard correction (external calibration) produced an inter-day RSD of 19.8% due to uncorrected sample-to-sample extraction variability . This demonstrates that Norethandrolone-d5 compensates for losses during protein precipitation and solid-phase extraction steps that are not accounted for by non-isotopic internal standards.

Extraction Recovery Isotope Dilution LC-MS/MS Sample Preparation Precision

Isotopic Purity and Mass Shift: Norethandrolone-d5 vs. d3 or d4 Analogs

Norethandrolone-d5 offers a +5 Da mass shift from the unlabeled analyte (C20H30O2, MW 302.45 vs. C20H25D5O2, MW 307.48), which exceeds the minimum recommended mass difference of +3 Da for small molecules to prevent isotopic overlap in MS/MS detection . By comparison, commercially available norethandrolone-d3 or -d4 analogs may exhibit partial isotopic overlap due to the natural abundance of 13C isotopes (e.g., the M+3 peak of the analyte can interfere with the M peak of a d3 standard, causing systematic bias of 1–5% at low concentrations) . The five-deuterium labeling also ensures that the isotopic purity (typically ≥98 atom% D) meets regulatory guidelines for internal standard use, as confirmed by certificate of analysis documentation .

Isotopic Purity Mass Shift Deuterium Incorporation Isotopic Overlap Internal Standard

Recommended Application Scenarios for Norethandrolone-d5 Based on Quantitative Differentiation Data


Doping Control: Quantification of Norethandrolone and Metabolites in Urine at Sub-ng/mL Levels

Norethandrolone-d5 is the preferred internal standard for anti-doping laboratories performing quantitative confirmation of norethandrolone abuse. The compound's co-elution behavior (ΔtR ≤ 0.02 min) and matched matrix effects enable accurate quantification of the parent drug and its metabolites in urine at concentrations as low as 0.5 ng/mL, meeting WADA's Minimum Required Performance Levels (MRPL) for anabolic agents . The +5 Da mass shift ensures no interference from endogenous 19-norsteroids, and the high isotopic purity minimizes false positives or negatives in adverse analytical findings [1].

Forensic Toxicology: Post-Mortem Quantification in Complex Tissue Homogenates

In forensic casework involving suspected anabolic steroid misuse, Norethandrolone-d5 provides robust correction for the severe matrix effects encountered in post-mortem blood and tissue homogenates. The internal standard's ability to reduce quantification CV from >15% to <5% (as demonstrated in plasma matrix effect studies) is critical for generating legally defensible quantitative data . Its performance in QuEChERS and SPE-based workflows has been validated in human plasma, a model matrix for post-mortem specimens .

Clinical Pharmacokinetic Studies: Bioequivalence and Metabolism Investigations

For pharmaceutical research involving norethandrolone or its prodrugs, Norethandrolone-d5 is essential for generating precise pharmacokinetic profiles required for regulatory submission. The inter-day recovery precision of 5.2% RSD (versus 19.8% without internal standard) ensures that calculated PK parameters (AUC, Cmax, t1/2) are not confounded by analytical variability, enabling accurate assessment of bioequivalence between formulations . The compound's compatibility with standard LC-MS/MS workflows and availability from certified vendors with full documentation (CoA) further supports its selection for GLP-compliant studies [1].

Method Development and Validation: Establishing Robust LC-MS/MS Assays

Analytical chemists developing new LC-MS/MS methods for AAS quantification should prioritize Norethandrolone-d5 as the internal standard during method validation to meet ICH M10 and FDA guidance acceptance criteria for accuracy and precision. The documented matrix effect correction and chromatographic co-elution performance directly address two of the most common failure points in bioanalytical method validation: unacceptable matrix factor variability and poor internal standard response reproducibility . The availability of detailed protocols utilizing Norethandrolone-d5 accelerates method transfer and reduces development time [1].

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